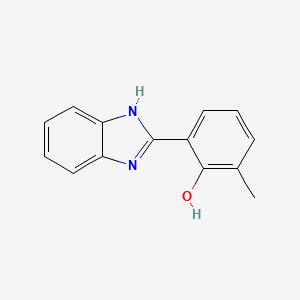
Phenol, 2-(1H-benzimidazol-2-yl)-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-(1H-benzimidazol-2-yl)-6-methyl- is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a phenol group, a benzimidazole ring, and a methyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives, including Phenol, 2-(1H-benzimidazol-2-yl)-6-methyl-, typically involves the condensation of o-phenylenediamine with aldehydes. One common method is the reaction of 1,2-phenylenediamine with an appropriate aldehyde in the presence of an acid catalyst. The reaction can be carried out under reflux conditions in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial processes .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(1H-benzimidazol-2-yl)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced benzimidazole derivatives.
Substitution: Nitro- and halogen-substituted phenol derivatives.
Scientific Research Applications
Phenol, 2-(1H-benzimidazol-2-yl)-6-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its interactions with DNA and proteins, making it a potential candidate for drug development.
Medicine: Investigated for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the development of fluorescent probes and sensors for detecting various analytes .
Mechanism of Action
The mechanism of action of Phenol, 2-(1H-benzimidazol-2-yl)-6-methyl- involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA through non-covalent interactions, affecting the replication and transcription processes. Additionally, it can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Phenol, 2-(1H-benzimidazol-2-yl)-6-methyl- can be compared with other benzimidazole derivatives such as:
2-(1H-benzimidazol-2-yl)phenol: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol: Contains an additional diethylamino group, which enhances its fluorescence properties.
2-(1,3-benzoxazol-2-yl)phenol: Contains a benzoxazole ring instead of a benzimidazole ring, leading to different chemical and biological properties
Properties
CAS No. |
66892-99-7 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-6-methylphenol |
InChI |
InChI=1S/C14H12N2O/c1-9-5-4-6-10(13(9)17)14-15-11-7-2-3-8-12(11)16-14/h2-8,17H,1H3,(H,15,16) |
InChI Key |
PNASNJYSOVPOHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















